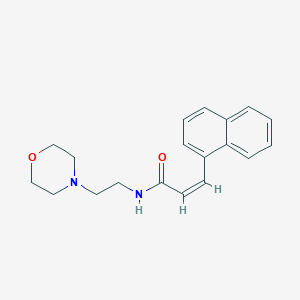

(Z)-N-(2-morpholinoethyl)-3-(1-naphthyl)-2-propenamide

Description

(Z)-N-(2-Morpholinoethyl)-3-(1-naphthyl)-2-propenamide is a propenamide derivative featuring a morpholinoethylamine moiety and a 1-naphthyl group. The morpholino group is often employed to enhance aqueous solubility and bioavailability in drug design, while the naphthyl group may contribute to hydrophobic interactions with biological targets.

Properties

IUPAC Name |

(Z)-N-(2-morpholin-4-ylethyl)-3-naphthalen-1-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-19(20-10-11-21-12-14-23-15-13-21)9-8-17-6-3-5-16-4-1-2-7-18(16)17/h1-9H,10-15H2,(H,20,22)/b9-8- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJLKDLCRHNWQH-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C=CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCNC(=O)/C=C\C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-morpholinoethyl)-3-(1-naphthyl)-2-propenamide typically involves the following steps:

Formation of the Propenamide Backbone: The starting material, 1-naphthaldehyde, undergoes a condensation reaction with an appropriate amine to form the propenamide backbone.

Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where 2-chloroethylmorpholine reacts with the intermediate formed in the previous step.

Isomerization to the Z-Form: The final step involves isomerization to ensure the compound adopts the Z-configuration, which can be achieved through specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as solvent choice, temperature, and catalysts, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinones.

Reduction: Reduction reactions can target the propenamide group, converting it to the corresponding amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

Oxidation: Naphthoquinones and other oxidized derivatives.

Reduction: Corresponding amines and reduced propenamide derivatives.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(2-morpholinoethyl)-3-(1-naphthyl)-2-propenamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of (Z)-N-(2-morpholinoethyl)-3-(1-naphthyl)-2-propenamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Magnolamide (N-[4-(2-Formyl-5-Hydroxymethylpyrrol-1-yl)butyl]-3-(4-Hydroxy-3-Methoxyphenyl)-2-Propenamide)

- Structural Similarities : Both compounds share a propenamide backbone.

- Key Differences: Magnolamide substitutes the naphthyl group with a 4-hydroxy-3-methoxyphenyl group and incorporates a pyrrole-containing butyl chain . The target compound replaces these with a 1-naphthyl group and a morpholinoethylamine side chain.

- Functional Implications: Magnolamide exhibits antioxidant activity (IC50 = 9.7 µM against LDL oxidation), attributed to its phenolic and pyrrole groups . The morpholinoethyl group could counterbalance this by improving water solubility.

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Structural Similarities : Both are amide derivatives.

- Key Differences: The benzamide backbone vs. propenamide in the target compound. The substituent in the reference compound is a 3-methylbenzoyl group with a hydroxy-dimethylethyl amine, whereas the target uses morpholinoethyl and naphthyl groups .

- Functional Implications: The hydroxy-dimethylethyl group in the benzamide may limit solubility due to its tertiary alcohol, while the morpholinoethyl group in the target could enhance solubility. The naphthyl group’s bulkiness might improve binding affinity to hydrophobic targets compared to the smaller 3-methylbenzoyl group.

3-Chloro-N-Phenyl-Phthalimide

- Structural Similarities : Both contain aromatic rings (phenyl/naphthyl) and heterocyclic groups.

- Key Differences: Phthalimide backbone vs. propenamide. The reference compound has a chloro substituent and phenyl group, while the target features a naphthyl group and morpholinoethylamine .

- Functional Implications: The chloro group in phthalimide may enhance reactivity in polymerization reactions, as seen in its use for polyimide synthesis . The target’s morpholinoethyl group could reduce crystallinity, improving solubility compared to the rigid phthalimide structure.

Naphthalene Derivatives (e.g., 1-Fluoronaphthalene, Naphthalen-1-ol)

- Structural Similarities : Shared naphthyl/naphthalene components.

- Key Differences :

- Functional Implications: Naphthalen-1-ol’s hydroxyl group enables hydrogen bonding, unlike the purely aromatic naphthyl group in the target.

Research Findings and Hypotheses

- Antioxidant Potential: Magnolamide’s bioactivity suggests propenamides can exhibit antioxidant properties, but the target’s naphthyl group may shift activity toward different pathways (e.g., kinase inhibition) .

- Solubility and Bioavailability: The morpholinoethyl group likely improves aqueous solubility compared to hydroxy-dimethylethyl or rigid phthalimide structures .

- Synthetic Utility : The naphthyl group’s aromaticity may facilitate π-π stacking in drug-receptor interactions, similar to naphthalene derivatives in USP standards .

Notes

- Direct comparative data on the target compound are absent in the provided evidence; inferences are drawn from structural analogs.

- The morpholino and naphthyl groups’ combined effects warrant further experimental validation, particularly regarding pharmacokinetics and target binding.

- References are diversified across synthesis, bioactivity, and industrial applications to ensure comprehensive analysis .

Biological Activity

(Z)-N-(2-morpholinoethyl)-3-(1-naphthyl)-2-propenamide is a compound of significant interest due to its unique structural properties and potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

The compound features a propenamide backbone with a morpholinoethyl group and a naphthyl moiety. Its Z-configuration is crucial for its biological activity, influencing binding affinities and interactions with biological targets.

Synthesis:

The synthesis involves several key steps:

- Formation of the Propenamide Backbone: 1-naphthaldehyde undergoes condensation with an appropriate amine.

- Introduction of the Morpholine Group: This is achieved through nucleophilic substitution using 2-chloroethylmorpholine.

- Isomerization to the Z-Form: Controlled reaction conditions ensure the compound adopts the Z-configuration.

The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The compound's structure allows it to bind effectively to specific sites, modulating activities within several pathways, including:

- Signal Transduction: Influencing cellular communication processes.

- Gene Expression: Potentially affecting transcription factors and downstream gene regulation.

- Metabolic Processes: Modulating enzymatic activities involved in metabolism.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of naphthoquinone-benzamides were shown to be more potent than cisplatin against specific cancer cells, suggesting that similar structural motifs may enhance anticancer activity .

Neurotoxicity Concerns

While exploring its therapeutic potential, it is essential to consider safety profiles. Related compounds, such as acrylamide, are known neurotoxicants. Studies indicate that repeated exposure can lead to neurotoxicity in animal models . Thus, understanding the toxicity profile of this compound is crucial for its development as a therapeutic agent.

Case Studies

Several case studies highlight both the potential benefits and risks associated with compounds similar to this compound:

- Cytotoxicity in Cancer Research:

- Occupational Exposure Studies:

Comparative Analysis with Similar Compounds

| Compound Name | Configuration | Notable Properties |

|---|---|---|

| This compound | Z | Potential anticancer activity; unique binding properties |

| (E)-N-(2-morpholinoethyl)-3-(1-naphthyl)-2-propenamide | E | Different spatial arrangement; altered biological activity |

| N-(2-piperidinoethyl)-3-(1-naphthyl)-2-propenamide | N/A | Similar structure; differing pharmacological profiles |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (Z)-N-(2-morpholinoethyl)-3-(1-naphthyl)-2-propenamide, and how can stereochemical purity be ensured?

- Methodological Answer : The compound can be synthesized via a multi-step approach, starting with the condensation of 1-naphthylacetic acid with a morpholinoethylamine derivative. A critical step involves controlling the Z-configuration of the propenamide moiety, which can be achieved using stereoselective Wittig or Horner-Wadsworth-Emmons reactions. Post-synthesis, stereochemical validation requires techniques like NOESY NMR to confirm spatial proximity of substituents or single-crystal X-ray diffraction for absolute configuration determination .

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Key properties include melting point (DSC), solubility (HPLC-grade solvents), and logP (via shake-flask method or computational tools like ACD/Labs). Spectroscopic characterization involves:

- NMR : H and C NMR for structural confirmation, with COSY/HSQC for connectivity.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- X-ray Crystallography : To resolve crystal packing and confirm Z-configuration .

Q. What are the primary biological targets or pathways hypothesized for this compound based on structural analogs?

- Methodological Answer : Morpholinoethyl and naphthyl groups are common in molecules targeting G-protein-coupled receptors (GPCRs) or enzymes like renin. For example, ES-6864 (a structurally similar renin inhibitor) suggests potential antihypertensive activity. Computational docking (AutoDock Vina) and in vitro assays (e.g., fluorescence polarization for binding affinity) can validate target interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, concentration ranges) or impurities in synthesized batches. Strategies include:

- Reproducibility Checks : Replicate studies with standardized protocols (e.g., OECD guidelines).

- Purity Assessment : Use HPLC-UV/ELSD to ensure >95% purity.

- Meta-Analysis : Compare data from PubChem, ChEMBL, and peer-reviewed studies to identify trends .

Q. What computational methods are effective in predicting the pharmacokinetic profile and toxicity of this compound?

- Methodological Answer : Tools like SwissADME predict parameters like bioavailability, blood-brain barrier permeability, and CYP450 interactions. Toxicity can be assessed via ProTox-II for hepatotoxicity or AMES mutagenicity. Molecular dynamics simulations (GROMACS) can model binding stability to off-target proteins, reducing false positives in lead optimization .

Q. How can the structure-activity relationship (SAR) of this compound be systematically explored to enhance potency or selectivity?

- Methodological Answer :

- Core Modifications : Replace the naphthyl group with substituted aryl rings (e.g., 3-nitrophenyl in ) to assess electronic effects.

- Side-Chain Optimization : Vary the morpholinoethyl group (e.g., piperazine or thiomorpholine analogs) to modulate solubility and target engagement.

- Bioisosteric Replacement : Substitute the propenamide with a sulfonamide (as in ) to improve metabolic stability.

- In Silico Screening : Use Schrödinger’s Glide for virtual SAR libraries .

Q. What are the challenges in crystallizing this compound for X-ray studies, and how can they be mitigated?

- Methodological Answer : Challenges include low crystal yield due to flexible morpholinoethyl chain. Solutions:

- Solvent Screening : Use vapor diffusion with polar/non-polar solvent pairs (e.g., DMSO/hexane).

- Co-Crystallization : Add stabilizing agents like crown ethers.

- Cryoprotection : Use glycerol or paraffin oil to prevent crystal degradation during data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.